3-(3-Fluoro-4-formylphenyl)benzonitrile
Description
3-(3-Fluoro-4-formylphenyl)benzonitrile is a benzonitrile derivative featuring a fluorinated aromatic ring with a formyl (-CHO) substituent. Its molecular structure comprises a benzonitrile core (C₆H₄CN) linked to a 3-fluoro-4-formylphenyl group, resulting in a planar, electron-deficient aromatic system. The fluorine atom and formyl group at the 3- and 4-positions of the phenyl ring confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
3-(3-fluoro-4-formylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(4-5-13(14)9-17)11-3-1-2-10(6-11)8-16/h1-7,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJAKMOSFNDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-formylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzonitrile with N,N-dimethylformamide dimethylacetal in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-formylphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-(3-Fluoro-4-carboxyphenyl)benzonitrile.
Reduction: 3-(3-Fluoro-4-aminophenyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-formylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-formylphenyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The fluoro group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity in certain contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 3-(3-Fluoro-4-formylphenyl)benzonitrile with its analogs:
Key Observations:
- Electronic Effects : The target compound’s adjacent -F and -CHO groups create a strong electron-withdrawing effect, enhancing its electrophilicity compared to analogs like 3-Fluoro-4-methylbenzonitrile .
- Reactivity : The formyl group in the target compound serves as a reactive site for condensation or nucleophilic addition reactions, unlike the inert trifluoromethyl group in or the methyl group in .
- Steric Considerations : Bulky substituents in and may hinder interactions with biological targets, whereas the target compound’s planar structure favors binding in catalytic or receptor sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
